![molecular formula C11H11N5O B1349385 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 293760-29-9](/img/structure/B1349385.png)
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
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Description
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C11H11N5O and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Biological Activity
4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Research has indicated that compounds with benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound in focus has demonstrated effectiveness against various bacterial strains. A study highlighted that derivatives of benzimidazole, including those with oxadiazole structures, showed minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | E. coli |
7b | 0.22 | Staphylococcus epidermidis |
Anti-inflammatory Activity
In vivo studies have revealed that derivatives of benzimidazole bearing oxadiazole rings exhibit notable anti-inflammatory effects. The docking studies suggest that these compounds interact effectively with inflammatory mediators, potentially inhibiting pathways involved in inflammation .
Anticancer Potential
The benzimidazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial resistance and cancer progression. Notably, the compound has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antimicrobial and anticancer therapies .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several benzimidazole derivatives against a panel of pathogens. The study found that derivatives containing the oxadiazole ring significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
In Vivo Anti-inflammatory Study
Another study focused on the anti-inflammatory properties of compounds similar to the target compound. The results indicated a significant reduction in inflammation markers in animal models treated with these compounds compared to controls, supporting their potential use in inflammatory diseases .
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-2-16-8-6-4-3-5-7(8)13-11(16)9-10(12)15-17-14-9/h3-6H,2H2,1H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQPXYLXXLKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=NON=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344722 |
Source
|
Record name | 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293760-29-9 |
Source
|
Record name | 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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